molecular formula C10H7KN6O B7818500 CID 57696

CID 57696

Cat. No. B7818500
M. Wt: 266.30 g/mol
InChI Key: NMMVKSMGBDRONO-UHFFFAOYSA-N
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Description

CID 57696, also known as A-57696, is a cholecystokinin antagonist . It is selective for cortical CCK-B receptors (IC50 = 25 nM), compared with pancreatic CCK-A receptors (IC50 = 15 microM) . It is a competitive antagonist in reversing CCK8-stimulated pancreatic amylase secretion and phosphoinositide breakdown .


Molecular Structure Analysis

The molecular structure analysis of a compound like CID 57696 would typically involve techniques such as mass spectrometry . Collision-induced dissociation (CID) is a common technique used to induce fragmentation of selected ions in the gas phase, providing insights into the molecular structure .


Chemical Reactions Analysis

Chemical reactions involving CID 57696 would likely be studied using techniques such as tandem mass spectrometry . This technique, particularly collision-induced dissociation (CID), is commonly used to reveal structural details of metabolites and lipids .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like CID 57696 would typically be determined using various analytical techniques . These might include measurements of properties such as hardness, topography, and hydrophilicity, which are known to be important parameters in the biological evaluation of materials .

Mechanism of Action

The mechanism of action of CID 57696 involves binding to the prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase . As these receptors have a role as a major mediator of inflammation and/or a role for prostanoid signaling in activity-dependent plasticity, the symptoms of pain are temporarily reduced .

Future Directions

The future directions for research on a compound like CID 57696 would likely depend on the results of ongoing studies. Potential areas of interest might include further investigation of its mechanism of action, exploration of potential therapeutic applications, and development of methods for its synthesis .

properties

IUPAC Name

potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N6O.K/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMVKSMGBDRONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7KN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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